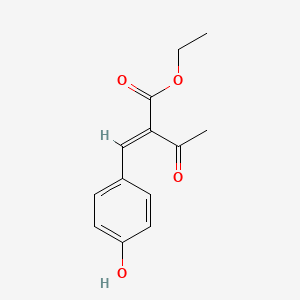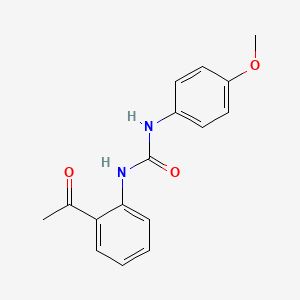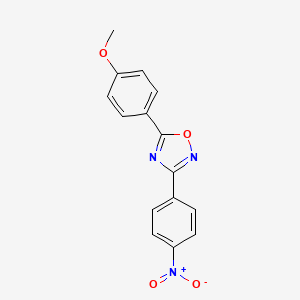
ethyl 2-acetyl-3-(4-hydroxyphenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-acetyl-3-(4-hydroxyphenyl)acrylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ethyl ferulate and is a derivative of ferulic acid. Ethyl ferulate has been found to possess various biochemical and physiological effects, making it a promising candidate for future research.
Mécanisme D'action
The mechanism of action of ethyl ferulate is not fully understood, but it is believed to exert its effects through various pathways. It has been found to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals, thereby reducing oxidative stress. It has also been found to inhibit the activity of various enzymes, including cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Ethyl ferulate has been found to possess various biochemical and physiological effects. It has been found to reduce inflammation, oxidative stress, and DNA damage. It has also been found to possess anti-cancer properties, inhibiting the growth and proliferation of cancer cells. In addition, ethyl ferulate has been found to improve cardiovascular health by reducing blood pressure and cholesterol levels.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl ferulate in lab experiments is its low toxicity, making it a safe compound to work with. It is also readily available and relatively inexpensive. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on ethyl ferulate. One area of interest is its potential use as a natural preservative in the food industry. Another area of interest is its use in the development of new anti-inflammatory and anti-cancer drugs. Additionally, research on the mechanism of action of ethyl ferulate could lead to a better understanding of its potential applications in various fields.
Méthodes De Synthèse
Ethyl ferulate can be synthesized from ferulic acid through esterification with ethanol. The reaction is catalyzed by concentrated sulfuric acid, and the product is obtained through distillation and purification.
Applications De Recherche Scientifique
Ethyl ferulate has been studied extensively for its potential applications in various fields. In the pharmaceutical industry, it has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. It has also been studied for its potential use as a natural preservative in the food industry. In addition, ethyl ferulate has been found to possess antibacterial and antifungal properties, making it a promising candidate for use in the cosmetic industry.
Propriétés
IUPAC Name |
ethyl (2E)-2-[(4-hydroxyphenyl)methylidene]-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-3-17-13(16)12(9(2)14)8-10-4-6-11(15)7-5-10/h4-8,15H,3H2,1-2H3/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAAYIDPOBVPMJ-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=C(C=C1)O)/C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2E)-2-[(4-hydroxyphenyl)methylidene]-3-oxobutanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzylthio)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B5858799.png)




![1-[4-methoxy-3-(4-morpholinylmethyl)phenyl]ethanone oxime](/img/structure/B5858829.png)

![5-{[(3-chloro-2-methylphenyl)amino]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5858839.png)

![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5858849.png)

![1-[(4-isopropylphenoxy)acetyl]indoline](/img/structure/B5858875.png)
![5-[(3-cyclohexylpropanoyl)amino]isophthalic acid](/img/structure/B5858893.png)
